A Technical Guide to 3,5-Dibromo-1-methylpyridin-4(1H)-one (CAS 2683-35-4): A Versatile Scaffold for Advanced Chemical Synthesis
A Technical Guide to 3,5-Dibromo-1-methylpyridin-4(1H)-one (CAS 2683-35-4): A Versatile Scaffold for Advanced Chemical Synthesis
Abstract
This document provides an in-depth technical overview of 3,5-Dibromo-1-methylpyridin-4(1H)-one, a halogenated heterocyclic compound with significant utility in medicinal chemistry and agrochemical research. We will explore its fundamental physicochemical properties, outline a logical synthetic pathway, detail its spectroscopic signature for proper identification, and discuss its primary applications as a versatile chemical intermediate. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important building block.
Compound Identification and Physicochemical Properties
3,5-Dibromo-1-methylpyridin-4(1H)-one is a synthetically valuable pyridone derivative. The presence of two bromine atoms at the 3 and 5 positions provides two reactive sites for selective functionalization, making it a sought-after scaffold in combinatorial chemistry and targeted synthesis.[1] Its core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2683-35-4 | [2][3][4] |
| Molecular Formula | C₆H₅Br₂NO | [1][2][3] |
| Molar Mass | 266.92 g/mol | [1][2] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 193-194 °C | [2] |
| Boiling Point | 253.7±40.0 °C (Predicted) | [2] |
| Density | 2.130±0.06 g/cm³ (Predicted) | [2] |
| SMILES | CN1C=C(C(=O)C(=C1)Br)Br | [5] |
| InChIKey | LYSNTLIRWAIQGH-UHFFFAOYSA-N | [5] |
Spectroscopic Profile for Structural Confirmation
Verifying the identity and purity of 3,5-Dibromo-1-methylpyridin-4(1H)-one is critical. The following expected spectroscopic data serve as a benchmark for characterization.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple and highly diagnostic. The N-methyl group (N-CH₃) should produce a singlet, typically in the 3.5-4.0 ppm range. The two vinyl protons on the pyridone ring are chemically equivalent and should appear as a single sharp singlet further downfield, likely in the 7.5-8.5 ppm region, due to the deshielding effects of the bromine atoms and the carbonyl group.
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¹³C NMR (Carbon NMR): The spectrum should display four distinct signals: one for the N-methyl carbon, and three for the pyridone ring carbons (the carbonyl carbon, the two equivalent bromine-substituted carbons, and the two equivalent vinyl carbons). The carbonyl carbon (C=O) will be the most downfield signal, typically >160 ppm.
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IR (Infrared) Spectroscopy: The IR spectrum is key for confirming the presence of the carbonyl group. A strong, sharp absorption band is expected in the range of 1640-1680 cm⁻¹, which is characteristic of a pyridone C=O stretch.[6]
-
MS (Mass Spectrometry): Electron Impact Mass Spectrometry (EI-MS) should show a prominent molecular ion (M⁺) peak at m/z ≈ 267. A characteristic isotopic pattern for two bromine atoms (a triplet with relative intensities of approximately 1:2:1 for M, M+2, and M+4) would provide definitive evidence of the dibrominated structure.
Proposed Synthesis and Purification Workflow
While multiple synthetic routes may exist, a common and logical approach involves the bromination of a pyridone precursor followed by N-alkylation. This strategy ensures regioselectivity and generally proceeds with good yields.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Illustrative)
Step 1: Synthesis of 3,5-Dibromo-4-hydroxypyridine
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Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 4-hydroxypyridine in a suitable solvent like acetic acid.
-
Reagent Addition: Slowly add a solution of bromine (2.2 equivalents) in acetic acid to the flask at room temperature. The use of N-Bromosuccinimide (NBS) is an alternative that can offer milder reaction conditions.
-
Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. The rationale for heating is to overcome the activation energy for the electrophilic aromatic substitution on the electron-rich pyridone ring.
-
Workup: After cooling, quench the reaction by pouring the mixture into an ice-cold solution of sodium bisulfite to neutralize excess bromine. Adjust the pH to neutral with a base (e.g., NaOH solution), causing the product to precipitate.
-
Purification: Filter the crude solid, wash with cold water, and dry under vacuum. Recrystallization from ethanol or a similar solvent can be performed for further purification.
Step 2: Synthesis of 3,5-Dibromo-1-methylpyridin-4(1H)-one
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Reaction Setup: Suspend the dried 3,5-Dibromo-4-hydroxypyridine in a polar aprotic solvent such as DMF or acetonitrile. Add a base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to deprotonate the hydroxyl group, forming the more nucleophilic pyridoxide.
-
Reagent Addition: Add dimethyl sulfate or methyl iodide (1.1-1.5 equivalents) dropwise to the suspension. Caution: These are potent alkylating agents and must be handled with extreme care in a fume hood.
-
Reaction: Stir the reaction at room temperature for 6-12 hours. The progress should be monitored until the starting material is consumed.
-
Workup: Pour the reaction mixture into water. The product will typically precipitate out of the aqueous solution.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry. If necessary, purify the final product via column chromatography on silica gel or by recrystallization to achieve high purity (>97%).
Core Applications in Medicinal and Agrochemical Chemistry
The true value of 3,5-Dibromo-1-methylpyridin-4(1H)-one lies in its role as a versatile intermediate.[1] The two bromine atoms are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions, allowing for the sequential and regioselective introduction of diverse molecular fragments.
Key Applications Include:
-
Kinase Inhibitor Synthesis: It is a key building block in the development of kinase inhibitors for cancer therapy.[1] The pyridone core can act as a hinge-binding motif, while the C3 and C5 positions can be elaborated with aryl, heteroaryl, or alkyl groups through Suzuki, Stille, or Sonogashira couplings to explore the kinase active site.
-
Bioactive Molecule Development: The scaffold is used to prepare compounds targeting inflammatory diseases and neurological disorders.[1]
-
Agrochemical Research: It serves as a precursor for novel pesticides, where the attached functionalities can be tuned to enhance efficacy and selectivity.[1]
Caption: Role as a central scaffold in cross-coupling reactions.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The following guidelines are based on available safety data.
GHS Hazard Classification:
| Hazard Class | Statement | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [7] |
| STOT, Single Exposure | H335: May cause respiratory irritation | [7] |
Handling and Storage Recommendations:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[8][9]
-
Handling Practices: Avoid breathing dust, mist, or vapors.[8] Wash skin thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[8]
-
Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store under an inert atmosphere at room temperature or refrigerated (2-8°C) for long-term stability.[1][4]
Conclusion
3,5-Dibromo-1-methylpyridin-4(1H)-one is more than a simple chemical; it is an enabling tool for innovation in the life sciences. Its stable pyridone core, combined with two strategically placed and reactive bromine atoms, provides a reliable and versatile platform for constructing complex molecules with significant biological potential. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for any researcher looking to leverage this powerful synthetic intermediate.
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3,5-DibroMo-1-Methylpyridin-4(1H)-one - ChemBK. [Link]
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3,5-Dibromo-1-methylpyridin-4(1H)-one - MySkinRecipes. [Link]
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(PDF) 3,5-Dibromo-4-methylpyridine - ResearchGate. [Link]
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Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. [Link]
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CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry - University of Wisconsin-Madison. [Link]
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